Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)-
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Overview
Description
Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions and a methoxyphenyl group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)-, can be achieved through various methods. Traditional methods include the Skraup synthesis, which involves the heating of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Modern methods may involve microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These methods aim to optimize yield and reduce environmental impact. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoxaline: Another nitrogen-containing heterocyclic compound with various pharmaceutical applications.
Quinolone: A class of antibiotics with a quinoline core structure
Uniqueness
Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and a methoxyphenyl group enhances its reactivity and potential therapeutic applications .
Properties
CAS No. |
59412-16-7 |
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Molecular Formula |
C16H11Cl2NO |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2,7-dichloro-3-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)19-16(14)18/h2-9H,1H3 |
InChI Key |
ABMDXDZTFDRYAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)Cl |
Origin of Product |
United States |
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